Thionyl chloride

Description

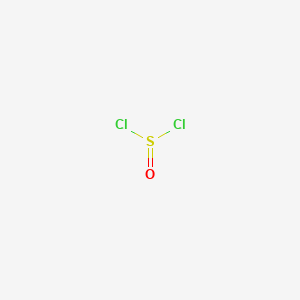

Structure

3D Structure

Properties

IUPAC Name |

thionyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2OS/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSNRJHAOHDILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SOCl2, Cl2OS | |

| Record name | THIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Thionyl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thionyl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064778 | |

| Record name | Thionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thionyl chloride appears as a colorless to yellow fuming liquid with a suffocating pungent odor. Boiling point 79 °C. A lachrymator. Highly corrosive and toxic. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has adverse health effects., Liquid, Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide. [Note: Fumes form when exposed to moist air.]; [NIOSH], COLOURLESS-TO-YELLOW OR REDDISH FUMING LIQUID WITH PUNGENT ODOUR., Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide., Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide. [Note: Fumes form when exposed to moist air.] | |

| Record name | THIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thionyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIONYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/628 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thionyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0611.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

169 °F at 760 mmHg (NIOSH, 2023), 76 °C at 760 mm Hg, 76 °C, 169 °F | |

| Record name | THIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIONYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/628 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thionyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0611.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Decomposes (fumes) in water, Decomp in acids, alc, alkalies; in cold and hot water, Miscible with benzene, chloroform, carbon tetrachloride, Solubility in water: reaction, Reacts | |

| Record name | THIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Thionyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0611.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.64 (NIOSH, 2023) - Denser than water; will sink, 1.676 at 0 °C/4 °C; 1.655 at 10 °C/4 °C; 1.638 at 20 °C/4 °C, Percent in saturated air: 14.5 at 26 °C; density of saturated air: 1.5 at 26 °C (air= 1); 1 mg/cu m is equiv to 0.2 ppm and 1 ppm is equiv to 4.87 mg/cu m at 25 °C, 760 mm Hg, Relative density (water = 1): 1.64, 1.64 | |

| Record name | THIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIONYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/628 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thionyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0611.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.1 (Air = 1), Relative vapor density (air = 1): 4.1 | |

| Record name | Thionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

100 mmHg at 70 °F (NIOSH, 2023), 119.0 [mmHg], Vapor pressure = 110 mm Hg at 26 °C, Vapor pressure, kPa at 25 °C: 16, 100 mmHg at 70 °F, (70 °F): 100 mmHg | |

| Record name | THIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIONYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/628 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thionyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0611.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The following impurities can be present: | |

| Record name | Thionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow or reddish liquid, Pale yellow to red liquid, Colorless to pale yellow, fuming, refractive liquid, Colorless to yellow to reddish liquid [Note: Fumes form when exposed to moist air] | |

CAS No. |

7719-09-7 | |

| Record name | THIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thionyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thionyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/thionyl-chloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Thionyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thionyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A8YJA13N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIONYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/628 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thionyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XM4E9530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-156 °F (NIOSH, 2023), -104.5 °C, -156 °F | |

| Record name | THIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIONYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/628 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thionyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0611.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

thionyl chloride physical and chemical properties

An In-depth Technical Guide to the Core Physical and Chemical Properties of Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound (SOCl₂) is a highly reactive inorganic compound and a cornerstone reagent in modern organic synthesis.[1][2] Its utility as a potent chlorinating agent is widely recognized, particularly for the conversion of alcohols and carboxylic acids into their corresponding alkyl and acyl chlorides.[1][2][3] This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and visualizations of its reaction mechanisms to support researchers in its safe and effective application.

Physical Properties of this compound

This compound is a colorless to pale yellow, fuming liquid at room temperature with a pungent, suffocating odor.[4][5] Its physical characteristics are critical for its handling, storage, and use in experimental setups. Aged samples may develop a yellow hue due to the slow decomposition and formation of impurities like disulfur dichloride.[6]

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | SOCl₂ |

| Molar Mass | 118.97 g/mol [4][6] |

| Appearance | Colorless to yellow fuming liquid[4][5] |

| Odor | Pungent and unpleasant[6] |

| Density | 1.638 g/cm³ (liquid)[6] |

| Melting Point | -104.5 °C (-156.1 °F; 168.7 K)[6] |

| Boiling Point | 74.6 °C (166.3 °F; 347.8 K)[6] |

| Solubility in Water | Reacts violently[6][7][8] |

| Solubility in other solvents | Soluble in most aprotic solvents like toluene, chloroform, and diethyl ether[6][8] |

| Vapor Pressure | 15.7 kPa at 25 °C[6] |

| Refractive Index (n_D) | 1.517 at 20 °C[5][6] |

| Viscosity | 0.6 cP[6] |

| Molecular Shape | Pyramidal[2] |

Chemical Properties and Reactivity

This compound's high reactivity is central to its utility in chemical synthesis. It is a strong electrophile and readily reacts with nucleophiles.

Reaction with Water and Alcohols

A defining characteristic of this compound is its violent, exothermic reaction with water, which produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[1][6][8]

Chemical Equation: SOCl₂ + H₂O → SO₂ + 2HCl[1]

This reactivity necessitates that all reactions involving this compound be conducted under anhydrous conditions. Similarly, it reacts with alcohols to form alkyl chlorides.[6] This reaction is a cornerstone of organic synthesis for converting alcohols into more reactive alkyl halides. The stereochemical outcome of this reaction is highly dependent on the reaction conditions.[6]

Conversion of Carboxylic Acids to Acyl Chlorides

This compound is the reagent of choice for converting carboxylic acids to acyl chlorides.[2][8] The byproducts of this reaction, SO₂ and HCl, are gases, which simplifies the purification of the resulting acyl chloride.[2][9]

Chemical Equation: SOCl₂ + RCO₂H → RC(O)Cl + SO₂ + HCl[8]

Reactions with Other Functional Groups

-

Amides : Primary amides react with this compound to form imidoyl chlorides, while secondary amides yield chloroiminium ions.[6]

-

Sulfinic and Sulfonic Acids : this compound converts sulfinic acids to sulfinyl chlorides and sulfonic acids to sulfonyl chlorides.[6]

Stability and Decomposition

This compound has a long shelf life but can slowly decompose, especially when exposed to light or heat, turning yellow due to the formation of disulfur dichloride (S₂Cl₂), sulfur dioxide (SO₂), and chlorine (Cl₂).[6] Decomposition begins to occur just above its boiling point and is more significant at 140°C.[4][5] Purification of aged samples can be achieved by distillation under reduced pressure.[6]

Reaction Mechanisms

The conversion of alcohols and carboxylic acids using this compound proceeds through distinct mechanistic pathways.

Reaction of Alcohols with this compound

The reaction of an alcohol with this compound begins with the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic sulfur atom of this compound to form an alkyl chlorosulfite intermediate.[1] The fate of this intermediate determines the stereochemistry of the product.

-

Sₙi (Internal Nucleophilic Substitution) Mechanism : In the absence of a base, the reaction often proceeds with retention of stereochemistry. The chloride from the chlorosulfite intermediate attacks the carbon from the same face as the leaving group.[1][6]

-

Sₙ2 (Bimolecular Nucleophilic Substitution) Mechanism : In the presence of a base like pyridine, the mechanism shifts to an Sₙ2 pathway, resulting in an inversion of stereochemistry.[10] Pyridine reacts with the intermediate, and a free chloride ion then attacks the carbon from the backside.[10]

Caption: SNi vs. SN2 pathways for alcohol chlorination.

Reaction of Carboxylic Acids with this compound

The conversion of carboxylic acids to acyl chlorides involves a nucleophilic acyl substitution mechanism. The carboxylic acid first attacks the this compound to form a reactive intermediate, which then eliminates SO₂ and HCl to yield the acyl chloride.[9]

Caption: Mechanism for acyl chloride formation.

Experimental Protocols

Detailed and cautious experimental procedures are paramount when working with this compound due to its hazardous nature.

General Protocol for the Synthesis of an Alkyl Chloride from an Alcohol

This protocol is a general example for the chlorination of a primary alcohol.

-

Setup : A dry, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The top of the condenser should be fitted with a drying tube containing a drying agent (e.g., calcium chloride) to protect the reaction from atmospheric moisture.[1]

-

Reagents : The alcohol is charged into the flask along with a suitable anhydrous solvent (e.g., diethyl ether or toluene).[1]

-

Cooling : The stirred solution is cooled in an ice-water bath to 0 °C.[1]

-

Addition of this compound : this compound (typically 1.1 equivalents) is added dropwise to the cooled solution via the dropping funnel. The internal temperature should be maintained below 10 °C during the addition.[1]

-

Reaction : After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Workup : The reaction mixture is cooled again in an ice bath, and excess this compound is quenched by the slow, careful addition of cold water. The organic layer is then separated and washed sequentially with a dilute acid solution (if a base like pyridine was used), water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[1]

-

Purification : The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude alkyl chloride, which can be further purified by distillation.

Caption: Workflow for alkyl chloride synthesis.

Safety and Handling

This compound is toxic, corrosive, and a lachrymator.[2][4][7] It is imperative to handle it with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Inhalation : Inhalation can cause severe damage to the respiratory tract and may lead to pulmonary edema.[1][6]

-

Skin and Eye Contact : It causes severe skin burns and eye damage.[11][13]

-

Reactivity : It reacts violently with water and can also react explosively with certain organic compounds like dimethyl sulfoxide (DMSO).[1][7]

-

Storage : Store in a cool, dry, well-ventilated area away from water and incompatible substances.[12][13] Containers should be kept tightly closed.[13]

-

Disposal : Excess this compound must be neutralized carefully, for instance, by slowly adding it to an alkaline solution or slurry.[8] All disposal must be in accordance with local regulations.[13]

This compound is also listed as a Schedule 3 substance under the Chemical Weapons Convention due to its potential use in the production of chemical weapons.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Thionyl_chloride [chemeurope.com]

- 3. This compound: Properties, Uses & Reactions Explained [vedantu.com]

- 4. This compound | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 7719-09-7 [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. bionium.miami.edu [bionium.miami.edu]

- 13. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the Synthesis and Industrial Production of Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionyl chloride (SOCl₂), a colorless to pale yellow, pungent liquid, is a cornerstone reagent in the chemical and pharmaceutical industries. Its high reactivity and versatility as a chlorinating agent make it indispensable for the synthesis of a wide array of chemical intermediates, particularly acyl chlorides from carboxylic acids and alkyl chlorides from alcohols. These intermediates are fundamental building blocks in the production of active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1] This technical guide provides a comprehensive overview of the principal synthesis routes for this compound, details on its industrial-scale production, and protocols for its purification, tailored for professionals in research, development, and manufacturing.

Core Synthesis Methodologies

The production of this compound can be achieved through several chemical pathways. The choice of method often depends on the scale of production, available starting materials, and desired purity of the final product. The most prominent industrial methods involve the reaction of sulfur oxides with sulfur chlorides, while laboratory-scale syntheses may utilize alternative reagents like phosphorus pentachloride.

Industrial Synthesis Routes

The primary methods for large-scale industrial production of this compound are valued for their efficiency and cost-effectiveness. These processes are typically continuous and are designed to handle the corrosive and hazardous nature of the reactants and products.

The reaction between sulfur trioxide and sulfur dichloride is a major route for industrial synthesis.[2] The overall reaction is as follows:

SO₃ + SCl₂ → SOCl₂ + SO₂

Alternatively, sulfur monochloride can be used in a process that also involves chlorine gas. The reaction proceeds at elevated temperatures, typically above 100°C.[3] A continuous process often involves introducing sulfur trioxide and chlorine into a heated body of liquid sulfur monochloride.[3]

Another significant industrial method involves the reaction of sulfur dioxide, chlorine, and sulfur dichloride, often over an activated carbon catalyst at temperatures ranging from 150 to 250°C.[4][5] This process can also utilize sulfur monochloride as a starting material.[6]

SO₂ + Cl₂ + SCl₂ → 2 SOCl₂

A variation of this process involves reacting sulfur and chlorine to produce a synthesis gas which then reacts with sulfur dioxide.[7]

Laboratory-Scale Synthesis

For laboratory applications where smaller quantities are needed, alternative synthesis methods are often employed.

A common laboratory preparation of this compound involves the reaction of phosphorus pentachloride with an excess of sulfur dioxide.[8][9] The reaction yields this compound and phosphorus oxychloride as a byproduct, which can be separated by fractional distillation due to their different boiling points.[8][9]

PCl₅ + SO₂ → SOCl₂ + POCl₃

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different synthesis routes of this compound.

Table 1: Comparison of this compound Synthesis Routes

| Synthesis Route | Reactants | Catalyst | Temperature (°C) | Pressure | Typical Yield | Key Byproducts | Scale of Operation |

| Industrial Method 1 | SO₃, SCl₂/S₂Cl₂, Cl₂ | - | > 100[3] | Atmospheric | High (e.g., 92%)[3] | SO₂ | Industrial |

| Industrial Method 2 | SO₂, Cl₂, SCl₂/S₂Cl₂ | Activated Carbon[4][5] | 150 - 250[4][5] | Atmospheric[6] | 70-75% conversion[6] | Unreacted starting materials | Industrial |

| Laboratory Method | PCl₅, SO₂ | - | Gentle heating[8] | Atmospheric | ~50%[8][9] | POCl₃ | Laboratory |

Table 2: Physical Properties of this compound and Key Related Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | SOCl₂ | 118.97 | 76 | 1.631 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 106 | 1.645 |

| Sulfur Dichloride | SCl₂ | 102.97 | 59 | 1.621 |

| Sulfur Monochloride | S₂Cl₂ | 135.04 | 138 | 1.688 |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 69.1 | 1.667 |

Experimental Protocols

The following sections provide detailed methodologies for the key synthesis and purification procedures.

Laboratory Synthesis of this compound from Phosphorus Pentachloride and Sulfur Dioxide

This protocol is adapted from established laboratory procedures.[8][9]

Materials:

-

Phosphorus pentachloride (PCl₅)

-

Sulfur dioxide (SO₂), dried

-

Round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Heating mantle

-

Distillation apparatus with a fractionating column

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a gas inlet tube. Ensure all glassware is thoroughly dried.

-

Place 50g of phosphorus pentachloride into the flask.

-

Pass a stream of dry sulfur dioxide gas over the phosphorus pentachloride. The PCl₅ will begin to absorb the SO₂ and liquefy.

-

Gently heat the flask to facilitate the dissolution of the remaining solid PCl₅.

-

Continue the flow of SO₂ until the reaction is complete, indicated by the formation of a homogenous liquid.

-

Once the reaction is complete, assemble a fractional distillation apparatus.

-

Carefully distill the crude product. Collect the fraction boiling at approximately 76°C, which is this compound. Phosphorus oxychloride will remain as a higher-boiling residue (boiling point ~106°C).

-

The theoretical yield of this compound is approximately 50%.[8]

Purification of Crude this compound by Fractional Distillation

Crude this compound often contains impurities such as sulfur chlorides (SCl₂, S₂Cl₂) and sulfuryl chloride (SO₂Cl₂).[10] Fractional distillation is a common method for purification.

Materials:

-

Crude this compound

-

Quinoline or Triphenyl Phosphite (optional, for removing acidic impurities)[11]

-

Linseed oil (optional)[11]

-

Fractional distillation apparatus with an efficient column

-

Heating mantle

Procedure:

-

Pre-treatment (Optional): To remove acidic impurities, the crude this compound can be distilled from a small amount of quinoline (e.g., 10g quinoline per 50g of SOCl₂) or triphenyl phosphite.[11] To remove certain organic impurities, a subsequent distillation from boiled linseed oil can be performed.[11]

-

Fractional Distillation:

-

Set up a fractional distillation apparatus, ensuring all glassware is dry.

-

Charge the distillation flask with the crude or pre-treated this compound.

-

Slowly heat the flask.

-

Discard the initial low-boiling fraction, which may contain dissolved gases and volatile impurities.

-

Carefully collect the fraction that distills at a constant temperature of 76°C.

-

Leave the higher-boiling impurities as a residue in the distillation flask.

-

-

Store the purified this compound in a tightly sealed, dry container.

Visualizations

Synthesis Pathways

The following diagrams illustrate the core chemical transformations in the synthesis of this compound.

Caption: Key synthesis routes for this compound.

Industrial Production Workflow

This diagram outlines a generalized workflow for the industrial production and purification of this compound.

Caption: Generalized industrial production and purification workflow for this compound.

Safety Considerations

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood. It is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Emergency access to a safety shower and eyewash station is essential. All waste materials containing this compound must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Conclusion

The synthesis and production of this compound are mature and well-established processes vital to the chemical and pharmaceutical industries. The choice between the primary industrial routes—the reaction of sulfur trioxide with sulfur chlorides or the catalyzed reaction of sulfur dioxide, chlorine, and sulfur chlorides—is dictated by economic and logistical factors. For laboratory-scale synthesis, the reaction of phosphorus pentachloride with sulfur dioxide provides a viable, albeit lower-yielding, alternative. Regardless of the synthesis method, purification by fractional distillation is crucial to achieve the high purity required for most applications, particularly in the synthesis of pharmaceuticals where stringent quality control is paramount. A thorough understanding of the underlying chemistry, reaction parameters, and safety protocols is essential for the safe and efficient handling and production of this important chemical reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. US2420623A - Process for producing this compound - Google Patents [patents.google.com]

- 4. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 5. globallcadataaccess.org [globallcadataaccess.org]

- 6. SU865779A1 - Method of producing this compound - Google Patents [patents.google.com]

- 7. Method for producing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. prepchem.com [prepchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Thionyl Chloride Reaction with Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionyl chloride (SOCl₂) is a versatile and highly reactive inorganic reagent, widely employed in chemical synthesis, particularly for the conversion of carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. Its reaction with water is a vigorous, exothermic hydrolysis that underscores the necessity for stringent anhydrous conditions during its use and storage. This technical guide provides a comprehensive examination of the core mechanism of the reaction between this compound and water, drawing upon computational and experimental studies. It details the reaction pathway, intermediates, and transition states, and presents available quantitative data. Furthermore, this guide outlines experimental protocols suitable for studying such a rapid and exothermic process, offering valuable insights for researchers, scientists, and professionals in drug development who handle this reactive compound.

Introduction

The hydrolysis of this compound is a fundamental chemical transformation characterized by its rapid and highly exothermic nature. The overall reaction proceeds as follows:

SOCl₂ + H₂O → SO₂ + 2HCl

This reaction is of significant practical importance, not only due to the utility of this compound as a dehydrating and chlorinating agent but also because of the safety implications of its violent reactivity with water. The products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both toxic and corrosive gases. A thorough understanding of the reaction mechanism is crucial for controlling reaction conditions, ensuring safety, and optimizing synthetic procedures where water may be present as a trace impurity.

The Core Reaction Mechanism

The hydrolysis of this compound is a multi-step process initiated by the nucleophilic attack of a water molecule on the electrophilic sulfur atom of the this compound molecule. Computational studies, primarily in the gas phase, have elucidated the key intermediates and transition states involved in this transformation. While the reaction in the liquid phase is more complex due to solvent effects, the fundamental steps are believed to be analogous, with additional water molecules playing a crucial catalytic role.

Step 1: Nucleophilic Attack and Formation of the Initial Adduct

The reaction commences with the oxygen atom of a water molecule acting as a nucleophile, attacking the sulfur atom of this compound. This leads to the formation of a transient, four-coordinate sulfur intermediate, often referred to as a this compound monohydrate complex (SOCl₂·H₂O).

Step 2: First HCl Elimination and Formation of Chlorosulfurous Acid

The initial adduct is unstable and rapidly undergoes the elimination of a molecule of hydrogen chloride. This is a key step and is thought to be facilitated by the presence of additional water molecules acting as a proton shuttle. A second water molecule can accept a proton from the coordinated water molecule while simultaneously a chloride ion departs. This process leads to the formation of chlorosulfurous acid (ClS(O)OH) and a hydronium ion (H₃O⁺) and a chloride ion (Cl⁻), which immediately form HCl.

Step 3: Second Nucleophilic Attack and Formation of Sulfurous Acid

The newly formed chlorosulfurous acid is then subject to a second nucleophilic attack by another water molecule. This attack can occur on the sulfur atom, leading to the formation of a hydrated intermediate.

Step 4: Second HCl Elimination and Formation of Sulfurous Acid

Similar to the first elimination, this step involves the removal of the second chloride atom as HCl, again likely facilitated by a proton transfer mechanism involving other water molecules. This results in the formation of sulfurous acid (H₂SO₃).

Step 5: Decomposition of Sulfurous Acid

Sulfurous acid is an unstable compound and readily decomposes to form the final products, sulfur dioxide and water.

H₂SO₃ → SO₂ + H₂O

The water molecule produced in this step can then participate in the hydrolysis of another this compound molecule, continuing the reaction cycle.

Quantitative Data

Quantitative experimental data for the hydrolysis of this compound, particularly in the liquid phase, is limited due to the reaction's high speed and exothermicity. However, gas-phase studies and computational chemistry provide valuable insights into the reaction's kinetics and thermodynamics.

| Parameter | Value | Conditions | Reference |

| Gas-Phase Reaction Order | First order in SOCl₂ and first order in H₂O | 297 K and 309 K | [Computational Study] |

| Gas-Phase Rate Constant (k) | 5.0 x 10⁻²¹ cm³ molecule⁻¹ s⁻¹ | 297 K | [Computational Study] |

| Activation Energy (Ea) | Significantly decreased by the involvement of water dimers | Gas-phase computational study | [Computational Study] |

Experimental Protocols

Studying the kinetics of the rapid and exothermic hydrolysis of this compound requires specialized techniques capable of monitoring fast reactions and managing heat evolution.

Stopped-Flow Spectroscopy

Objective: To measure the rate of disappearance of this compound or the appearance of a product in the initial milliseconds of the reaction.

Methodology:

-

Reagent Preparation: Prepare a solution of this compound in a dry, inert solvent (e.g., acetonitrile). Prepare a separate aqueous solution.

-

Instrumentation: Utilize a stopped-flow instrument equipped with a UV-Vis or infrared spectrometer. The syringes and mixing chamber should be made of materials resistant to corrosive reagents.

-

Procedure: a. Load the this compound solution and the aqueous solution into separate syringes of the stopped-flow apparatus. b. Rapidly inject the two solutions into the mixing chamber. c. The flow is abruptly stopped, and the reaction mixture is monitored spectroscopically in the observation cell. d. Monitor the change in absorbance at a wavelength specific to this compound or a reaction intermediate over time. e. The kinetic data is then fitted to appropriate rate laws to determine the reaction order and rate constant.

Quenched-Flow Method

Objective: To analyze the reaction mixture at different time points by rapidly stopping the reaction.

Methodology:

-

Reagent Preparation: As in the stopped-flow method. Additionally, a quenching solution is required (e.g., a solution of a strong base in an inert solvent to neutralize the HCl and stop the reaction).

-

Instrumentation: A quenched-flow apparatus with two mixing chambers.

-

Procedure: a. The reactants are mixed in the first chamber and flow through a reaction loop for a specific duration. b. The reacting mixture is then mixed with the quenching solution in the second chamber. c. The quenched sample is collected and analyzed using techniques such as chromatography or titration to determine the concentration of reactants and products. d. By varying the length of the reaction loop or the flow rate, different reaction times can be sampled.

Isothermal Calorimetry

Objective: To measure the heat evolved during the reaction as a function of time, providing kinetic and thermodynamic information.

Methodology:

-

Instrumentation: An isothermal reaction calorimeter with a high-speed response time.

-

Procedure: a. Place a known amount of water in the calorimeter cell. b. Inject a small, known amount of this compound into the cell while vigorously stirring. c. The calorimeter measures the heat flow required to maintain a constant temperature. d. The heat flow profile over time can be used to determine the reaction rate and the total heat of reaction (enthalpy).

Mandatory Visualizations

Reaction Pathway of this compound Hydrolysis

Caption: Proposed reaction pathway for the hydrolysis of this compound.

Experimental Workflow for Stopped-Flow Kinetics

Caption: Workflow for studying the kinetics of this compound hydrolysis using stopped-flow spectroscopy.

Conclusion

The reaction of this compound with water is a rapid, exothermic process that proceeds through a multi-step mechanism involving nucleophilic attack, the formation of key intermediates such as chlorosulfurous acid and sulfurous acid, and the elimination of two molecules of hydrogen chloride. Computational studies have been instrumental in elucidating the intricate details of the reaction pathway, highlighting the catalytic role of additional water molecules. Due to the reaction's speed, specialized experimental techniques like stopped-flow spectroscopy and isothermal calorimetry are necessary to obtain quantitative kinetic and thermodynamic data. A thorough understanding of this mechanism is paramount for ensuring the safe and efficient use of this compound in research and industrial applications.

Thionyl Chloride (SOCl₂): A Comprehensive Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

Thionyl chloride (SOCl₂) is a highly reactive and corrosive inorganic compound, indispensable in many chemical syntheses as a chlorinating agent. However, its utility is matched by its significant hazards, necessitating stringent safety protocols and handling procedures. This technical guide provides an in-depth overview of the essential safety precautions, handling techniques, emergency responses, and disposal methods for this compound to ensure a safe laboratory environment.

Hazard Identification and Chemical Profile

This compound is a colorless to pale yellow, fuming liquid with a sharp, pungent odor.[1][2][3] It is a strong irritant and corrosive agent that can cause severe burns to the skin, eyes, and respiratory tract upon contact.[1][4] Inhalation of its vapors can lead to pulmonary edema, a medical emergency.[1] A critical hazard is its violent reaction with water, which produces toxic and corrosive gases, namely hydrogen chloride (HCl) and sulfur dioxide (SO₂).[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1 for easy reference.

| Property | Value | References |

| Molecular Formula | SOCl₂ | [2][6][7] |

| Molar Mass | 118.97 g/mol | [2][6][7] |

| Appearance | Colorless to pale yellow fuming liquid | [1][2][3] |

| Odor | Pungent, suffocating | [1][2][3] |

| Density | 1.64 g/mL at 20°C | [2][3][6] |

| Melting Point | -105 °C | [2][6] |

| Boiling Point | 79 °C | [2][3][6] |

| Vapor Pressure | 97 mmHg at 20°C | [6] |

| Water Solubility | Reacts violently | [3][6][7] |

| Solubility | Miscible with toluene, chloroform, benzene, carbon tetrachloride, and diethyl ether. | [3][6][8] |

Reactivity and Incompatibilities

This compound is a highly reactive substance. It is crucial to be aware of its incompatibilities to prevent dangerous reactions.

| Incompatible Materials | Hazard | References |

| Water | Violent, exothermic reaction releasing toxic SO₂ and HCl gas. | [5][7][9] |

| Alcohols, Amines | Violent reactions. | [5][7][9] |

| Strong Bases (e.g., NaOH, Ammonia) | Violent reactions. | [1][9] |

| Metals (in the presence of moisture) | Can generate flammable hydrogen gas. | [9][10] |

| Dimethyl Sulfoxide (DMSO) | Potential for explosive reaction. | [9] |

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate Personal Protective Equipment (PPE) are paramount when handling this compound. The minimum required PPE is outlined below.

| PPE Category | Specification | Rationale | References |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Provides primary and secondary protection from splashes and fumes. | [1][10] |

| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Butyl rubber). | Prevents severe skin burns and absorption of the chemical. | [5][10][11] |

| Body Protection | Chemical-resistant lab coat or suit, and apron. | Protects against skin contact with the corrosive liquid. | [1][5][10] |

| Respiratory Protection | A NIOSH-approved air-purifying respirator with acid gas cartridges or a supplied-air respirator. | Protects against inhalation of toxic and corrosive fumes. | [1][5] |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and accidents.

Handling

-

Training: All personnel must be thoroughly trained on the hazards and proper handling procedures for this compound before commencing any work.[1]

-

Ventilation: All manipulations involving this compound must be conducted in a properly functioning chemical fume hood.[10]

-

Inert Atmosphere: When possible, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Dispensing: Use a syringe or cannula for transferring small quantities. For larger volumes, use a sealed dispensing system. Avoid pouring.

-

Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[1][10]

Storage

-

Location: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1][10]

-

Containers: Keep containers tightly closed to prevent exposure to moisture.[1]

-

Segregation: Store this compound separately from incompatible materials, especially water, alcohols, bases, and metals.[1]

-

Quantity: Purchase and store only the minimum quantity of this compound required for your work.[10]

Emergency Procedures

Prompt and correct response to emergencies is critical to mitigating harm.

First Aid Measures

| Exposure Route | First Aid Protocol | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [1][12][13] |

| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15-30 minutes while removing contaminated clothing. Seek immediate medical attention. | [1][12][13][14] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][12][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [13] |

Spill and Leak Procedures

The response to a this compound spill depends on the size of the spill.

Small Spills (less than 100 mL):

-

Evacuate: Immediately evacuate all non-essential personnel from the area.[15]

-

Ventilate: Increase ventilation in the fume hood where the spill occurred.[15]

-

Contain: Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or diatomaceous earth, starting from the outside and working inwards.[1][15]

-

Neutralize: Slowly and carefully add a neutralizing agent like sodium bicarbonate or calcium carbonate over the absorbed material.[15]

-

Collect: Using non-sparking tools, carefully collect the absorbed and neutralized material into a labeled, sealable, and chemical-resistant waste container.[15]

-

Decontaminate: Wipe the spill area with isopropanol, followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.[15]

Large Spills (greater than 100 mL):

-

Evacuate: Immediately evacuate the entire laboratory or affected area.[15]

-

Isolate: If it can be done safely, close the doors to the spill area to contain the fumes.[15]

-

Alert: Activate the emergency alarm and notify your institution's Environmental Health and Safety (EHS) department and emergency services.

Experimental Protocols

Protocol for Quenching Excess this compound in a Reaction Mixture

This protocol is for neutralizing unreacted this compound after a reaction is complete. This procedure must be performed in a chemical fume hood with the operator wearing full PPE.

Materials:

-

Reaction flask containing excess this compound.

-

Addition funnel.

-

Ice bath.

-

Stir plate and stir bar.

-

Inert solvent (e.g., dichloromethane, toluene).

-

Quenching agent: Isopropanol or another suitable alcohol.

-

Neutralizing agent: Saturated sodium bicarbonate (NaHCO₃) solution.

-

Gas outlet connected to a scrubber containing a basic solution (e.g., NaOH).

Procedure:

-

Cool the Reaction: Cool the reaction mixture to 0°C using an ice bath.

-

Dilute the Mixture: Dilute the reaction mixture with an inert solvent to reduce the concentration of this compound.

-

Slow Addition of Quenching Agent: Slowly add the quenching agent (e.g., isopropanol) dropwise via an addition funnel to the cooled and stirred reaction mixture. The reaction is exothermic, so maintain the temperature below 20°C.[16]

-

Neutralization: After the initial quenching, slowly and carefully add saturated sodium bicarbonate solution to neutralize the remaining acidic components.[16][17]

-

Stir: Continue stirring for at least 30 minutes to ensure the complete neutralization of all reactive species.[16]

-

Workup: Proceed with the appropriate aqueous workup for your specific reaction.

Protocol for this compound Waste Disposal

All materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup debris, must be treated as hazardous waste.

-

Neutralize Residuals: For empty containers, rinse them three times with an inert solvent. The rinsate must be collected and treated as hazardous waste.

-

Waste Collection: Collect all this compound waste in a dedicated, properly labeled, and sealed hazardous waste container.[10][18]

-

Vented Cap: For waste mixtures from reactions, a vented cap should be used on the waste bottle to release any pressure that may develop.[18]

-

Temporary Storage: The waste container should be stored in a chemical fume hood for 24 hours to ensure that any reactions are complete before being moved to a designated hazardous waste storage area.[18]

-

Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department.[10][18]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous nature demands the utmost respect and adherence to safety protocols. By understanding its properties, utilizing appropriate personal protective equipment, following strict handling and storage procedures, and being prepared for emergencies, researchers can significantly mitigate the risks associated with its use. This guide serves as a comprehensive resource to promote a culture of safety in the laboratory and ensure the well-being of all personnel working with this powerful chemical.

References

- 1. nj.gov [nj.gov]

- 2. This compound | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7719-09-7 [chemicalbook.com]

- 4. actylislab.com [actylislab.com]

- 5. lanxess.com [lanxess.com]

- 6. chembk.com [chembk.com]

- 7. bionium.miami.edu [bionium.miami.edu]

- 8. 7719-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. drexel.edu [drexel.edu]

- 11. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 12. westliberty.edu [westliberty.edu]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. drexel.edu [drexel.edu]

An In-depth Technical Guide to the Molecular Geometry and Bonding of Thionyl Chloride (SOCl₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionyl chloride (SOCl₂), a versatile reagent in organic synthesis, possesses a distinct molecular geometry and complex bonding arrangement that dictates its reactivity. This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding in SOCl₂, integrating experimental data from gas-phase studies with theoretical models, including Valence Shell Electron Pair Repulsion (VSEPR) theory, Valence Bond (VB) theory, and Molecular Orbital (MO) theory. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize this compound and seek a deeper understanding of its fundamental chemical properties.

Molecular Geometry

The three-dimensional arrangement of atoms in this compound has been determined with high precision through experimental techniques, primarily gas electron diffraction and microwave spectroscopy. The molecule adopts a trigonal pyramidal geometry.